G 619 Is 3‑ to 15‑Fold More Potent Than Picotamide Monohydrate in Inhibiting Human Platelet Aggregation In Vitro Across Four Agonists
In a direct head‑to‑head study reported in US Patent 4,698,354, G 619 and picotamide monohydrate were tested in parallel on human platelet‑rich plasma (PRP) challenged with ADP, collagen, arachidonic acid sodium salt (AANa), and the stable TXA₂ mimetic U46619. G 619 exhibited IC₅₀ values 5‑ to 15‑fold lower than picotamide across all four agonists, and its overall anti‑aggregant power was described as “higher by a factor of 10” relative to picotamide .
| Evidence Dimension | IC₅₀ for inhibition of human platelet aggregation (multiple agonists) |
|---|---|
| Target Compound Data | ADP: 5.6 × 10⁻⁵ M; Collagen: 1.1 × 10⁻⁵ M; AANa: 4.2 × 10⁻⁶ M; U46619: 9.2 × 10⁻⁶ M |
| Comparator Or Baseline | Picotamide monohydrate — ADP: 8.2 × 10⁻⁴ M; Collagen: 1.0 × 10⁻⁴ M; AANa: 8.9 × 10⁻⁵ M; U46619: 2.5 × 10⁻⁴ M |
| Quantified Difference | 5‑ to 15‑fold lower IC₅₀; ∼10‑fold overall potency advantage |
| Conditions | Human PRP, 37 °C, 10 min pre‑incubation with compound; aggregation induced by listed agonists; maximum amplitude reduction measured |
Why This Matters
For researchers selecting a reference dual TXA₂ inhibitor for human platelet studies, G 619 provides an order‑of‑magnitude greater potency, enabling lower working concentrations and reduced solvent interference.
- [1] Spignoli G, et al. US Patent 4,698,354 (Example 5). Issued October 6, 1987. View Source
